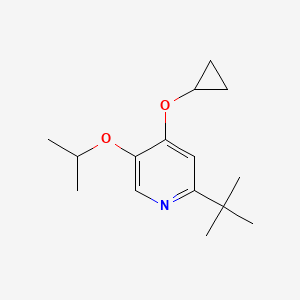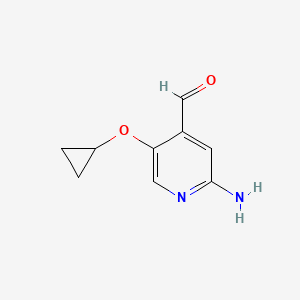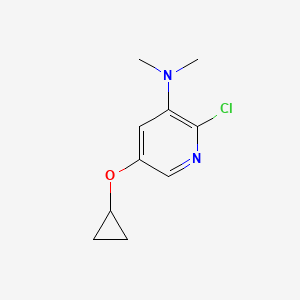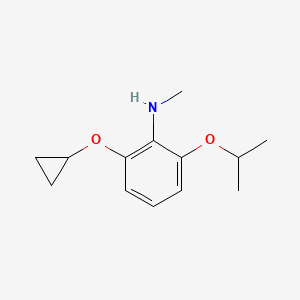
4-Cyclopropoxy-5-(methylthio)picolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-CYCLOPROPOXY-5-(METHYLSULFANYL)PYRIDINE-2-CARBONITRILE is a heterocyclic organic compound with the molecular formula C10H10N2OS It is characterized by a pyridine ring substituted with a cyclopropoxy group at the 4-position, a methylsulfanyl group at the 5-position, and a carbonitrile group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYCLOPROPOXY-5-(METHYLSULFANYL)PYRIDINE-2-CARBONITRILE typically involves multi-step organic reactions. One common method includes the cyclopropanation of a suitable pyridine derivative followed by the introduction of the methylsulfanyl and carbonitrile groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-CYCLOPROPOXY-5-(METHYLSULFANYL)PYRIDINE-2-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-CYCLOPROPOXY-5-(METHYLSULFANYL)PYRIDINE-2-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 4-CYCLOPROPOXY-5-(METHYLSULFANYL)PYRIDINE-2-CARBONITRILE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropoxy and methylsulfanyl groups can influence the compound’s binding affinity and selectivity towards these targets, thereby affecting its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(METHYLSULFANYL)PYRIDINE-2-CARBONITRILE: Lacks the cyclopropoxy group, which may result in different chemical and biological properties.
4-CYCLOPROPOXY-2-CARBONITRILE:
Uniqueness
4-CYCLOPROPOXY-5-(METHYLSULFANYL)PYRIDINE-2-CARBONITRILE is unique due to the presence of both the cyclopropoxy and methylsulfanyl groups on the pyridine ring. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H10N2OS |
|---|---|
Molekulargewicht |
206.27 g/mol |
IUPAC-Name |
4-cyclopropyloxy-5-methylsulfanylpyridine-2-carbonitrile |
InChI |
InChI=1S/C10H10N2OS/c1-14-10-6-12-7(5-11)4-9(10)13-8-2-3-8/h4,6,8H,2-3H2,1H3 |
InChI-Schlüssel |
FNZRINYHASVEHN-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=C(N=C1)C#N)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















